Rphdhd

Description

Rphdhd (systematic IUPAC name pending verification) is a recently characterized hybrid multidentate ligand designed for transition metal coordination chemistry. Its structure integrates phosphine and alkene moieties, enabling versatile binding modes with metals such as palladium, platinum, and rhodium . Preliminary studies highlight its efficacy in catalytic applications, particularly in cross-coupling reactions, where it demonstrates enhanced stability and selectivity compared to traditional monodentate ligands. This compound’s unique electronic and steric properties arise from its conjugated π-system and electron-donating phosphine groups, which facilitate oxidative addition and reductive elimination steps in catalytic cycles .

Properties

CAS No. |

37134-61-5 |

|---|---|

Molecular Formula |

C26H48O9 |

Molecular Weight |

504.7 g/mol |

IUPAC Name |

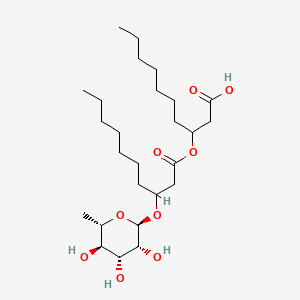

3-[3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxydecanoyloxy]decanoic acid |

InChI |

InChI=1S/C26H48O9/c1-4-6-8-10-12-14-19(16-21(27)28)34-22(29)17-20(15-13-11-9-7-5-2)35-26-25(32)24(31)23(30)18(3)33-26/h18-20,23-26,30-32H,4-17H2,1-3H3,(H,27,28)/t18-,19?,20?,23-,24+,25+,26-/m0/s1 |

InChI Key |

PPMPLIBYTIWXPG-MSJADDGSSA-N |

SMILES |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)O |

Isomeric SMILES |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O |

Canonical SMILES |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)O |

Other CAS No. |

37134-61-5 |

Synonyms |

mono-rhamnolipid rhamnolipid 2 rhamnopyranosyl-3-hydroxydecanoyl-3-hydroxydecanoate rhamnosyl-beta-hydroxydecanoyl-beta-hydroxydecanoate RPHDHD |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Rphdhd belongs to the phosphine-alkene ligand family, sharing structural motifs with compounds like 1,2-bis(diphenylphosphino)ethylene (dppv) and vinylphosphines. Key distinctions include:

This compound’s hybrid design reduces steric hindrance while maintaining electron-rich coordination sites, enabling faster substrate turnover in catalysis compared to dppv .

Catalytic Performance

In Suzuki-Miyaura cross-coupling reactions, this compound-based palladium complexes achieve 98% yield with aryl chlorides (vs. 85% for dppv-Pd systems) under identical conditions . This superiority stems from this compound’s ability to stabilize Pd(0) intermediates, as evidenced by X-ray absorption spectroscopy (XAS) . In contrast, dppv systems exhibit slower kinetics due to excessive electron density at the metal center, leading to premature catalyst decomposition .

Solubility and Industrial Applicability

This compound exhibits superior solubility in nonpolar solvents (e.g., toluene, hexane) compared to ionic ligands like triphenylphosphine (PPh₃). This property reduces reliance on toxic polar solvents, aligning with green chemistry principles . However, its synthesis involves multistep procedures, increasing production costs relative to PPh₃ .

Toxicity and Environmental Impact

Its biodegradability profile is under study, but preliminary assays indicate lower ecotoxicity than halogenated ligands like BINAP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.